
Lumacaftor
Vue d'ensemble
Description
Lumacaftor est un composé pharmaceutique utilisé en association avec l’ivacaftor pour le traitement de la mucoviscidose chez les patients homozygotes pour la mutation F508del du gène régulateur de la conductance transmembranaire de la mucoviscidose (CFTR) . Cette combinaison est commercialisée sous le nom de marque Orkambi. This compound agit comme un chaperon protéique, facilitant le repliement correct et le trafic de la protéine CFTR vers la surface cellulaire, améliorant ainsi sa fonction .
Applications De Recherche Scientifique
Cystic Fibrosis Treatment
The primary application of lumacaftor is in combination with ivacaftor for treating cystic fibrosis in patients with two copies of the F508del mutation. This combination therapy is marketed under the brand name Orkambi.
- Clinical Effectiveness : Studies have shown that this compound/ivacaftor treatment can lead to improvements in lung function and nutritional status, although results can vary. For instance, a longitudinal cohort study reported significant reductions in sweat chloride levels and improvements in body mass index, but no statistically significant changes in forced expiratory volume (ppFEV1) were noted .
- Real-World Evidence : A post-marketing study conducted across multiple centers indicated that patients who tolerated this compound/ivacaftor experienced improvements in lung disease and nutritional status over a year-long treatment period. However, discontinuation often led to clinical deterioration .
Pediatric Use
This compound has been evaluated in pediatric populations as young as six years old. A study involving children demonstrated that treatment resulted in significant growth improvements and reductions in sweat chloride levels, highlighting its applicability across age groups .
Case Study 1: Efficacy in Adults
A multicenter study involving adults with cystic fibrosis assessed the effectiveness of this compound/ivacaftor. The findings indicated improvements in nutritional status but minimal changes in lung function metrics over 12 months .
Case Study 2: Pediatric Cohort
In a cohort study focusing on children aged 6 years and older, this compound/ivacaftor treatment was associated with significant growth improvements and sustained reductions in sweat chloride levels over time, demonstrating its efficacy even in younger populations .
Data Table: Clinical Outcomes with this compound/Ivacaftor
Study Type | Population | Key Findings | Duration |
---|---|---|---|
Longitudinal Study | Adults (≥18 years) | No significant change in lung function (ppFEV1) | 12 months |
Cohort Study | Children (6 years+) | Significant growth improvement; reduced sweat chloride | 12 months |
Post-Marketing Study | Adolescents & Adults | Improvement in lung disease; nutritional status | 12 months |
Mécanisme D'action
Lumacaftor agit en stabilisant la protéine CFTR défectueuse, facilitant son trafic correct vers la surface cellulaire et restaurant partiellement sa fonction. La cible moléculaire de this compound est la protéine CFTR mutée F508del. En agissant comme un chaperon, this compound aide à la stabilité conformationnelle de la protéine CFTR, empêchant son mauvais repliement et sa dégradation .
Composés Similaires :
Ivacaftor : Un potentialisateur du CFTR qui augmente la probabilité d’ouverture du canal et le transport des chlorures.
Tezacaftor : Un autre correcteur du CFTR qui fonctionne de manière similaire à this compound mais avec des sites de liaison et des mécanismes différents.
Elexacaftor : Un nouveau correcteur du CFTR qui, lorsqu’il est associé à Tezacaftor et Ivacaftor, fournit un traitement plus efficace de la mucoviscidose
Unicité de this compound : this compound est unique dans sa capacité à cibler spécifiquement la mutation F508del du gène CFTR, ce qui en fait un élément crucial de la thérapie combinée pour la mucoviscidose. Son rôle de chaperon protéique le distingue des autres modulateurs du CFTR .
Analyse Biochimique
Biochemical Properties
Lumacaftor acts as a protein chaperone, aiding the conformational stability of F508del-mutated CFTR proteins, preventing misfolding and resulting in increased processing and trafficking of mature protein to the cell surface . It interacts with the CFTR protein, a transmembrane ion channel involved in the transport of chloride and sodium ions across cell membranes of the lungs, pancreas, and other organs .
Cellular Effects
This compound has been shown to improve cystic fibrosis symptoms and underlying disease pathology by aiding the conformational stability of F508del-mutated CFTR proteins . It has been observed to have effects on various types of cells and cellular processes, influencing cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound works at the molecular level by aiding the conformational stability of the mutated CFTR protein, preventing its misfolding and resulting in increased processing and trafficking of mature protein to the cell surface .
Temporal Effects in Laboratory Settings
In a yearlong study, this compound showed stabilization in the pancreatic indices, nutritional status, structure, and function of the lungs, with a beneficial effect on bone mineral metabolism and CFTR function .
Metabolic Pathways
It is known that this compound improves the processing of F508del CFTR and its transport to the cell surface .
Transport and Distribution
This compound is extensively protein-bound in the plasma (99%), and binds primarily to albumin . It is known to improve the trafficking of the CFTR protein to the cell surface .
Subcellular Localization
This compound acts as a chaperone during protein folding and increases the number of CFTR proteins that are trafficked to the cell surface .
Méthodes De Préparation
Voies Synthétiques et Conditions de Réaction : La synthèse de Lumacaftor implique plusieurs étapes, commençant par la préparation d’intermédiaires clésLes dernières étapes impliquent le couplage de ces intermédiaires pour former la molécule complète de this compound .
Méthodes de Production Industrielle : La production industrielle de this compound implique généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprend l’utilisation de la chromatographie liquide haute performance (HPLC) pour la purification et le contrôle qualité .
Analyse Des Réactions Chimiques
Types de Réactions : Lumacaftor subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels au sein de la molécule de this compound.
Substitution : Les réactions de substitution, en particulier les substitutions nucléophiles, sont courantes dans la modification de this compound.
Réactifs et Conditions Courants :
Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le peroxyde d’hydrogène.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium et le borohydrure de sodium sont utilisés.
Substitution : Des nucléophiles comme le méthylate de sodium et le tert-butylate de potassium sont utilisés.
Principaux Produits Formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound qui peuvent être utilisés pour des recherches et des développements supplémentaires .
4. Applications de la Recherche Scientifique
This compound a un large éventail d’applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier les mécanismes de repliement et de trafic des protéines.
Biologie : Investigated for its role in correcting protein misfolding in various genetic disorders.
Comparaison Avec Des Composés Similaires
Ivacaftor: A CFTR potentiator that increases the channel’s open probability and chloride transport.
Tezacaftor: Another CFTR corrector that works similarly to Lumacaftor but with different binding sites and mechanisms.
Elexacaftor: A newer CFTR corrector that, when combined with Tezacaftor and Ivacaftor, provides a more effective treatment for cystic fibrosis
Uniqueness of this compound: this compound is unique in its ability to specifically target the F508del mutation in the CFTR gene, making it a crucial component of the combination therapy for cystic fibrosis. Its role as a protein chaperone distinguishes it from other CFTR modulators .
Activité Biologique
Lumacaftor, a small molecule drug, is primarily used in combination with ivacaftor for the treatment of cystic fibrosis (CF), particularly in patients with the F508del mutation in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. This article delves into the biological activity of this compound, examining its mechanisms of action, clinical efficacy, safety profile, and impact on patient outcomes.
This compound functions as a corrector of the CFTR protein, enhancing its folding and stability. It binds to the F508del-CFTR protein, promoting its trafficking to the cell surface and improving its function. Specifically, this compound is thought to stabilize the protein's conformation during the folding process, allowing for increased chloride ion transport across epithelial membranes. This mechanism is crucial for restoring some functionality to the defective CFTR protein found in many CF patients.
Pharmacokinetics
In terms of pharmacokinetics:
- Half-Life : The half-life of this compound is approximately 26 hours when administered alone.
- Protein Binding : About 99% of this compound is bound to plasma proteins, primarily albumin.
- Metabolism : this compound is minimally metabolized in humans, with most being excreted unchanged. The small fraction that is metabolized undergoes oxidation and glucuronidation .
Case Studies and Clinical Trials
Several studies have evaluated the efficacy of this compound in combination with ivacaftor:
- Phase 3 Trials : These trials demonstrated a modest but statistically significant improvement in lung function (measured by percent predicted forced expiratory volume in 1 second, ppFEV1) among adolescents and adults with homozygous F508del mutations. The combination therapy resulted in a reduction in intravenous antibiotic courses and improved nutritional status .
- Compassionate Use Study : A multicenter retrospective observational study conducted in Spain included 20 CF patients who received this compound/ivacaftor on a compassionate use basis. Results showed improvements in lung function over time .
- Real-Life Effectiveness Study : An observational study assessed the long-term effectiveness of this compound/ivacaftor in a real-world setting. After 12 months of treatment, patients showed significant improvements in lung function and nutritional status .
Summary of Clinical Findings
Study Type | Population | Treatment Duration | Key Findings |
---|---|---|---|
Phase 3 Trials | Adolescents and Adults | 24 weeks | Significant improvement in ppFEV1 |
Compassionate Use | CF Patients | Varies | Improvement in lung function over time |
Real-Life Effectiveness | Unselected Population | 12 months | Improved lung function and nutritional status |
Safety Profile
The safety profile of this compound has been a concern due to reports of adverse events leading to treatment discontinuation. In clinical trials, rates of discontinuation were significantly higher compared to phase 3 trials, often due to respiratory events or gastrointestinal issues . However, for those who tolerated the treatment, improvements in lung disease and overall health were noted.
Impact on Lung Microbiome
Recent studies have also explored how this compound/ivacaftor affects the lung microbiome. Notably, one study indicated that initiating treatment led to a temporary reduction in Pseudomonas aeruginosa, suggesting potential benefits for respiratory health beyond just improving CFTR function .
Propriétés
IUPAC Name |
3-[6-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-3-methylpyridin-2-yl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F2N2O5/c1-13-5-8-19(27-20(13)14-3-2-4-15(11-14)21(29)30)28-22(31)23(9-10-23)16-6-7-17-18(12-16)33-24(25,26)32-17/h2-8,11-12H,9-10H2,1H3,(H,29,30)(H,27,28,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFSKUSARDNFIRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)NC(=O)C2(CC2)C3=CC4=C(C=C3)OC(O4)(F)F)C5=CC(=CC=C5)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F2N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30239523 | |
Record name | Lumacaftor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30239523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Lumacaftor improves CF symptoms and underlying disease pathology by aiding the conformational stability of F508del-mutated CFTR, resulting in increased processing and trafficking of mature protein to the cell surface. More specifically, lumacaftor acts as a protein-folding chaperone, preventing misfolding of CFTR ion channels and consequent destruction during processing in the endoplasmic reticulum. | |
Record name | Lumacaftor | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09280 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
936727-05-8 | |
Record name | Lumacaftor | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=936727-05-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lumacaftor [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936727058 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lumacaftor | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09280 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Lumacaftor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30239523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(6-(1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LUMACAFTOR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EGP8L81APK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.